2,2-Dimethyl-6-Chromanesulfonyl Chloride
CAS No.: 131880-55-2
Cat. No.: VC21174228
Molecular Formula: C11H13ClO3S
Molecular Weight: 260.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131880-55-2 |
---|---|
Molecular Formula | C11H13ClO3S |
Molecular Weight | 260.74 g/mol |
IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride |
Standard InChI | InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 |
Standard InChI Key | UUQKIRXYJVLZAJ-UHFFFAOYSA-N |
SMILES | CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
Canonical SMILES | CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
Introduction
Chemical Identity and Structure
Basic Information
2,2-Dimethyl-6-chromanesulfonyl chloride is an organic compound identified by the CAS Registry Number 131880-55-2 . This compound is characterized by its molecular formula C₁₁H₁₃ClO₃S and has a molecular weight of 260.74 g/mol . The IUPAC name for this compound is 2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride .
Structural Features
The molecule features a chromane ring structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran. The defining structural characteristics include:
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A 2,2-dimethyl substitution on the chromane ring
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A sulfonyl chloride (-SO₂Cl) functional group at position 6 of the chromane structure
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A heterocyclic oxygen in the tetrahydropyran ring
The structural composition can be represented in various notations as shown in Table 1:
Notation Type | Representation |
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Molecular Formula | C₁₁H₁₃ClO₃S |
InChI | InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 |
SMILES | CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
InChIKey | UUQKIRXYJVLZAJ-UHFFFAOYSA-N |
Table 1: Structural representations of 2,2-Dimethyl-6-chromanesulfonyl chloride
Physical and Chemical Properties
Physical Characteristics
2,2-Dimethyl-6-chromanesulfonyl chloride typically appears as a white to off-white crystalline solid, though it may also appear as a colorless to pale yellow liquid or solid depending on its purity and form . The compound exhibits specific physical properties that influence its handling and applications, as outlined in Table 2:
Property | Value |
---|---|
Physical State at Room Temperature | Crystalline solid |
Color | White to off-white or pale yellow |
Molecular Weight | 260.74 g/mol |
Solubility | Limited solubility in water; soluble in organic solvents |
Table 2: Physical properties of 2,2-Dimethyl-6-chromanesulfonyl chloride
Chemical Reactivity
The chemical behavior of 2,2-Dimethyl-6-chromanesulfonyl chloride is largely dominated by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. Key reactivity features include:
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High susceptibility to nucleophilic substitution reactions
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Potential to participate in sulfonylation reactions with amines, alcohols, and other nucleophiles
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Ability to form sulfonamides, sulfonate esters, and related derivatives
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Stability under standard conditions, but sensitivity to moisture and hydrolysis
The compound's reactivity makes it particularly valuable for introducing sulfonyl groups into various organic molecules, facilitating the creation of more complex chemical structures .
Synthesis and Preparation
Synthetic Approaches
While detailed synthetic procedures specific to 2,2-Dimethyl-6-chromanesulfonyl chloride were limited in the available literature, related compounds with similar structural features provide insight into potential synthesis methods. One approach for synthesizing related 2,2-dimethyl-2H-chromene derivatives involves:
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Alkylation of hydroxybenzaldehyde derivatives with 3-chloro-3-methyl-1-butyne
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Claisen cyclization to form the chromene ring structure
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Further functionalization to introduce the sulfonyl chloride group
The synthesis of 2,2-dimethyl-2H-chromene-based compounds has been documented in research focused on developing HIF-1 pathway inhibitors with potential anticancer properties . While these methods don't specifically detail the synthesis of the sulfonyl chloride derivative, they provide valuable insights into the construction of the core chromane scaffold.
Applications in Chemical Research
Organic Synthesis Applications
2,2-Dimethyl-6-chromanesulfonyl chloride serves as a versatile reagent in organic synthesis, primarily due to its reactive sulfonyl chloride group . Its applications include:
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Introduction of sulfonyl groups into various organic molecules
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Formation of sulfonamides through reaction with amines
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Creation of sulfonate esters via reaction with alcohols
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Synthesis of more complex molecular structures for further chemical transformations
Medicinal Chemistry and Drug Development
Research indicates that compounds containing the 2,2-dimethyl-2H-chromene motif, including derivatives related to 2,2-Dimethyl-6-chromanesulfonyl chloride, have been investigated for potential biological activities . A particularly significant application is in the development of HIF-1 (Hypoxia-Inducible Factor 1) pathway inhibitors with potential anticancer properties.
A study focused on structure-activity relationships of 2,2-dimethyl-2H-chromene-based compounds identified that sulfonamide derivatives incorporating this structural motif demonstrated inhibitory activity against HIF-1 transcriptional activation under hypoxic conditions . One such compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, showed strong inhibition of reporter activity under hypoxia and demonstrated potent anti-cancer properties in animal models for brain cancer (glioblastoma), eye cancer (uveal melanoma), and pancreatic cancer .
These findings suggest that 2,2-Dimethyl-6-chromanesulfonyl chloride, as a potential precursor to such sulfonamide derivatives, may play an important role in medicinal chemistry and drug development efforts targeting cancer.
Research Activity
Table 3 summarizes research findings related to compounds containing the 2,2-dimethyl-2H-chromene structural motif:
Compound Type | Research Focus | Biological Activity |
---|---|---|
Sulfonamide derivatives | HIF-1 pathway inhibition | Anti-cancer properties in brain, eye, and pancreatic cancer models |
Various 2,2-dimethyl-2H-chromene analogs | Structure-activity relationship studies | Dose-dependent inhibition of reporter gene expression under hypoxia (IC50 values: 1.5–17 μM) |
Table 3: Research findings for compounds related to 2,2-Dimethyl-6-chromanesulfonyl chloride
Specification | Details |
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Purity | Typically 90-95% |
Packaging | Amber glass bottles |
Available Quantities | 100mg, 250mg, 1g, 5g, 10g, 25g |
Price Range (as of 2025) | €105.00 - €2,120.00 depending on quantity |
Table 4: Commercial specifications for 2,2-Dimethyl-6-chromanesulfonyl chloride
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